molecular formula C19H19ClN2OS B2871493 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851805-28-2

2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2871493
CAS No.: 851805-28-2
M. Wt: 358.88
InChI Key: OHCDDNACFAOAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating a 4-chlorophenyl group and a 4-methylbenzylthioether moiety linked to a dihydroimidazole ring, a scaffold recognized for its significant potential in medicinal chemistry . The core research value of this compound lies in its structural relationship to known pharmacologically active agents. The imidazole ring is a privileged structure in drug discovery, and its derivatives frequently exhibit a range of biological activities . Specifically, compounds containing a chlorophenyl group attached to an imidazole-ethanone core have been investigated for their anticonvulsant properties . Related structures, such as nafimidone and its derivatives, have demonstrated potent anticonvulsant action in scientific studies, suggesting that the imidazole and ketone functional groups are critical for this activity . Furthermore, heterocyclic compounds like pyrazoles and imidazoles are extensively studied for diverse applications, including antimicrobial, antioxidant, and antitumor activities, highlighting the broad utility of such frameworks in developing new therapeutic agents . This chemical is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCDDNACFAOAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methylphenyl intermediates, followed by their coupling with the dihydroimidazolyl group under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4,5-dihydroimidazole derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₂H₁₃ClN₂OS 268.76 4-Chlorophenyl, (4-methylbenzyl)sulfanyl Potential pesticidal activity
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole C₁₆H₁₄ClN₃O₄S₂ 411.89 4-Chlorobenzyl, 4-nitrophenylsulfonyl Enhanced electron-withdrawing effects
1-(4-Chlorophenyl)ethan-1-one 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone C₁₈H₁₉ClN₄ 326.82 Hydrazone, benzyl Possible hydrogen-bonding interactions
2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-3-(4-methylphenylsulfonyl)-1-phenyl-imidazolidin-4-one C₂₈H₂₆ClN₂O₃S 505.03 Cyclohexenyl, sulfonyl, phenyl Structural rigidity (crystallographic data)
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole C₂₈H₂₂ClN₂ 419.94 Multiple phenyl groups High hydrophobicity and steric bulk

Key Observations:

Electronic Effects : The target compound’s methylsulfanyl group is less polar than the sulfonyl group in ’s compound, which may reduce solubility but enhance membrane permeability .

Bioactivity : Compounds with chlorophenyl and imidazole moieties (e.g., and ) are linked to pesticidal or insecticidal activity, likely due to interactions with insect nervous systems .

Structural Complexity: ’s imidazolidinone derivative exhibits a saturated ring and sulfonyl group, enhancing conformational stability but requiring complex synthesis .

Research Findings and Structural Insights

Structural Characterization

The target compound and analogs are frequently analyzed via X-ray crystallography. Tools like SHELXL () and ORTEP-3 () are employed for refinement and visualization. For example, ’s compound was resolved at R factor = 0.047 , demonstrating precise structural determination . Such studies reveal how substituents like sulfanyl or sulfonyl groups influence bond angles and molecular packing.

Biological Activity

The compound 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

  • Molecular Formula : C23H21ClN2OS
  • SMILES Notation : CC(C(=O)N(C)C(SCc(cc2)ccc2Cl)=Nc2c1sc(-c1ccc(C)cc1)c2
  • IUPAC Name : 2-(4-chlorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

1. Anti-inflammatory Activity

Research has indicated that imidazole derivatives exhibit significant anti-inflammatory properties. A study focusing on related compounds demonstrated that they could inhibit nitric oxide (NO) production in activated microglial cells, which is crucial for neuroinflammatory responses. This suggests a potential therapeutic application in neurodegenerative diseases characterized by inflammation .

2. Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. In one notable study, thiazole and imidazole derivatives showed promising cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the phenyl rings significantly influenced their cytotoxicity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)5.0Induction of apoptosis
Compound BMCF7 (Breast Cancer)3.5Inhibition of cell proliferation
Target CompoundHeLa (Cervical Cancer)4.0Cell cycle arrest

3. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The presence of the chlorophenyl and methylsulfanyl groups was found to enhance activity against Gram-positive and Gram-negative bacteria. In vitro assays indicated that the compound displayed comparable activity to standard antibiotics .

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

Several case studies have illustrated the compound's effectiveness in specific biological contexts:

  • Case Study 1: Neuroprotection in Parkinson's Disease Models
    • In a model of Parkinson's disease induced by MPTP, treatment with the compound resulted in a significant reduction in neuroinflammation markers and improved motor function compared to untreated controls .
  • Case Study 2: Anticancer Efficacy
    • An investigation into its effects on HeLa cells revealed that the compound induced apoptosis through mitochondrial pathways, with evidence of increased Bax/Bcl-2 ratio and caspase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.